2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone is an organic compound with the molecular formula and a molecular weight of approximately 268.03 g/mol. This compound is classified as a brominated derivative of pyridine, featuring a trifluoromethyl group at the 6-position of the pyridine ring and a bromoacetyl group at the 1-position. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and synthetic organic chemistry .
The synthesis of 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the bromination of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone. This can be achieved through:
In an industrial context, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters, such as temperature and pressure, optimizing production.
The molecular structure of 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone includes:
The compound's structural formula can be represented as follows:
The compound has a CAS number of 1379332-23-6 and exhibits notable properties due to its specific substitution pattern, which enhances its lipophilicity and metabolic stability .
2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone can undergo several chemical reactions:
Each reaction pathway offers potential for synthesizing new derivatives that may possess distinct biological activities or enhanced properties.
The mechanism of action for 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets, primarily through covalent bonding with nucleophilic sites in biological molecules. The presence of the bromine atom and trifluoromethyl group significantly contributes to its reactivity. This interaction may lead to:
The compound is typically characterized by:
Relevant chemical properties include:
Purity levels often reported are around 95%, indicating high quality for research applications .
2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone has several scientific uses, including:
This compound's unique structural features make it valuable in research aimed at discovering new therapeutic agents and understanding their mechanisms of action .
The systematic IUPAC name 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone precisely defines its molecular structure, indicating the bromine substitution at the α-carbon of the ethanone group attached to the pyridine ring's 3-position, with a trifluoromethyl group at the pyridine's 6-position. This compound belongs to the broader class of α-haloketones, distinguished by the presence of the electron-deficient pyridine system and the strongly electron-withdrawing trifluoromethyl substituent. The molecular formula is C~8~H~7~BrF~3~NO, with a molecular weight of 268.03 g/mol [10]. The SMILES notation (CC1=CC=C(C(CBr)=O)C=N1) provides a linear representation capturing its atomic connectivity [3].
Electronic and Steric Features: The trifluoromethyl group (-CF~3~) exerts a powerful -I effect that significantly reduces electron density at the pyridine nitrogen and adjacent positions. This electron deficiency activates the ring toward nucleophilic substitution while simultaneously enhancing the electrophilicity of the carbonyl carbon in the bromoacetyl substituent. The bromine atom, being an excellent leaving group, facilitates nucleophilic displacement reactions at the α-position. This dual electrophilicity (carbonyl carbon and α-carbon) creates unique reactivity patterns not observed in non-halogenated analogs [9] [10].
Crystallographic and Spectroscopic Properties: Though specific crystallographic data for this compound is limited in the search results, related trifluoromethylpyridine derivatives exhibit distinctive structural characteristics. Pyridine derivatives typically crystallize in orthorhombic systems with space groups such as Pna2~1~. The trifluoromethyl group often influences molecular packing through weak intermolecular interactions, including F···F contacts and halogen bonding involving the bromine atom. Spectroscopically, the carbonyl stretch in infrared spectroscopy appears in the 1680-1700 cm⁻¹ range, significantly higher than typical aliphatic ketones due to the electron-withdrawing effects of both pyridine and trifluoromethyl groups. In ¹H NMR, characteristic signals include the acetyl methyl protons (~δ 2.6 ppm) and distinctive pyridine ring proton patterns (H-2: ~δ 8.0 ppm, H-4: ~δ 8.2 ppm, H-5: ~δ 7.7 ppm) [2].
Comparative Molecular Features:
Table 1: Structural Comparison with Related Pyridine Derivatives [1] [3] [10]
Compound | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
---|---|---|---|---|
2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone | 40337-65-3 | C~8~H~7~BrF~3~NO | 268.03 | 3-(bromoacetyl), 6-CF~3~ |
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | 358780-14-0 | C~8~H~6~F~3~NO | 189.13 | 3-acetyl, 6-CF~3~ |
1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone | 2384823-77-0 | C~8~H~5~BrF~3~NO | 268.03 | 2-acetyl, 3-Br, 6-CF~3~ |
2-Bromo-1-(6-methylpyridin-3-yl)ethanone | 40337-65-3 | C~8~H~8~BrNO | 214.06 | 3-(bromoacetyl), 6-CH~3~ |
The development of 2-bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone parallels key advancements in heterocyclic and organofluorine chemistry. Pyridine chemistry originated with Anderson's mid-19th century isolation of pyridine from bone oil, while the systematic development of pyridine functionalization methods gained momentum through the 20th century with the pioneering work of Hantzsch on pyridine synthesis and Chichibabin on amination reactions . The introduction of fluorine into organic molecules became a major research focus post-World War II, driven by the unique physicochemical properties imparted by fluorine atoms. Trifluoromethyl-substituted pyridines emerged as particularly valuable scaffolds in the 1970s-1980s as agrochemical and pharmaceutical researchers recognized the synergistic benefits of combining pyridine's aromatic character with the metabolic stability and lipophilicity enhancement provided by the -CF~3~ group [9].
Synthetic Evolution: Early synthetic routes to trifluoromethylpyridines relied on direct trifluoromethylation of pyridine precursors using harsh conditions (e.g., CF~3~I/copper at high temperatures), which often resulted in low regioselectivity. The development of 2-bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone as a synthetic building block became feasible with advances in two key areas: (1) improved methods for regioselective introduction of trifluoromethyl groups onto pyridine rings using newer reagents like Umemoto's reagents, CF~3~Cu species, or photoredox catalysis; and (2) efficient ketone α-halogenation methods employing reagents like bromine, N-bromosuccinimide (NBS), or copper(II) bromide under mild conditions. Modern synthesis typically involves the bromination of pre-formed 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone using selective brominating agents, yielding the title compound with high purity and regiocontrol [5] [9].
Role in Methodological Advancements: This compound gained prominence as synthetic chemists recognized its utility in heterocyclic annulations. Its emergence coincided with the "golden age" of heterocyclic chemistry in the 1980s-1990s, where α-haloketones became established as versatile bis-electrophiles for constructing nitrogen-containing heterocycles. The trifluoromethyl group's presence adds significant value by conferring enhanced metabolic stability and membrane permeability to the resulting heterocycles compared to non-fluorinated analogs. The compound exemplifies the strategic application of "halogen dance" chemistry on pyridine systems, where halogen atoms can be selectively introduced, displaced, or migrated to create valuable substitution patterns inaccessible through direct methods [5] [8].
Industrial Adoption: The compound transitioned from academic curiosity to industrial building block as agrochemical and pharmaceutical companies recognized the advantages of trifluoromethylpyridine derivatives. Major applications emerged in developing sulfonylurea herbicides, strobilurin fungicides, and neonicotinoid insecticides where the pyridine moiety acts as a central pharmacophore. The electron-withdrawing nature of the trifluoromethyl group in 6-position significantly activates adjacent positions toward nucleophilic displacement, making derivatives like 2-bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone particularly valuable for constructing molecules with C-N and C-O linkages through aromatic substitution chemistry [8] [9].
The strategic importance of 2-bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone in medicinal chemistry stems from its role as a bifunctional building block capable of introducing both the privileged 2-(aminocarbonyl)pyridine motif and the pharmacologically advantageous trifluoromethyl group into target molecules. The trifluoromethyl group significantly influences key pharmacokinetic parameters, including metabolic stability, membrane permeability, and bioavailability. Approximately 25% of recently approved small-molecule drugs contain fluorine or fluorinated groups, with trifluoromethyl being among the most prevalent, underscoring the importance of synthetic building blocks that efficiently deliver this moiety [9].
Building Block for Biologically Active Heterocycles: The α-bromoketone functionality serves as a linchpin for constructing nitrogen-rich heterocycles prevalent in pharmacologically active compounds. Condensation with amidines generates imidazole derivatives; with thioureas affords 2-aminothiazoles; and with hydrazines yields pyrazole systems—all important scaffolds in medicinal chemistry. The trifluoromethylpyridine component enhances the drug-likeness of these heterocycles by increasing lipophilicity (log P) and improving passive diffusion across biological membranes. The electron-withdrawing nature of the -CF~3~ group also reduces the basicity of the pyridine nitrogen, potentially minimizing off-target interactions with unrelated receptors or enzymes [5] [9].
Role in Targeted Therapeutics: This compound has been employed in synthesizing kinase inhibitors where the pyridine moiety acts as a hinge-binding element. For instance, analogs have been explored as PI3Kα inhibitors inspired by Alpelisib (which contains a trifluoromethylpyridine subunit), where the bromoacetyl group provides a handle for introducing aminoheterocyclic pharmacophores through nucleophilic displacement. The trifluoromethyl group in such inhibitors enhances target binding through hydrophobic interactions and improves metabolic stability by blocking oxidative deactivation at the pyridine ring. JAK/STAT inhibitors and BTK inhibitors also frequently incorporate similarly functionalized trifluoromethylpyridine building blocks to optimize ADME properties and binding affinity [9].
Application in PET Tracers and Diagnostic Agents: The bromine atom provides a convenient site for isotopic exchange (e.g., with ¹⁸F for positron emission tomography) or for palladium-catalyzed cross-couplings with labeled precursors, enabling the synthesis of radiotracers for diagnostic imaging. The trifluoromethyl group's hydrophobicity assists in balancing the lipophilicity of tracer molecules to achieve optimal blood-brain barrier penetration for neurological targets. Researchers have utilized similar brominated trifluoromethylpyridines to develop tracers targeting neurodegenerative disease biomarkers and oncological receptors [8] [9].
Representative Therapeutic Applications:
Table 2: Drug Discovery Applications Enabled by Structural Analogs [9]
Therapeutic Area | Target Class | Role of Compound | Structural Contribution |
---|---|---|---|
Oncology | PI3Kα Inhibitors | Building block for pyridine-carboxamide hinge binders | Provides trifluoromethylpyridine core with handle for pharmacophore attachment |
Migraine Therapy | CGRP Receptor Antagonists | Precursor to trifluoromethylpyridylacetamide intermediates | Delivers lipophilic domain with metabolic stability |
Antiviral Agents | Reverse Transcriptase Inhibitors | Key intermediate for trifluoromethylated heterocycles | Contributes to lowered pKa of adjacent pharmacophores |
CNS Disorders | PET Tracers for Neurotransmitter Receptors | Radiolabeling precursor via halogen exchange | Provides structural motif with optimal log P for BBB penetration |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0